molecular formula C20H30O2 B12299182 Cbgb

Cbgb

カタログ番号: B12299182
分子量: 302.5 g/mol
InChIキー: LXMICYYYVWWGAM-LFIBNONCSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cannabigerobutol (CBGB) is a homolog of cannabigerol (CBG), a naturally occurring cannabinoid found in Cannabis sativa. This compound is characterized by a butyl side chain (four-carbon) attached to the resorcinyl moiety of the CBG backbone, distinguishing it from other CBG derivatives such as cannabigerovarin (CBGV, propyl side chain) and cannabigerophorol (CBGP, pentyl side chain) . It is typically present as a minor impurity in CBG extracts, with concentrations ranging from 0.115% to 0.295% in commercial samples . Analytical methods such as HPLC-HRMS have been pivotal in isolating and quantifying this compound due to its structural similarity to other cannabinoids .

特性

分子式

C20H30O2

分子量

302.5 g/mol

IUPAC名

5-butyl-2-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,3-diol

InChI

InChI=1S/C20H30O2/c1-5-6-10-17-13-19(21)18(20(22)14-17)12-11-16(4)9-7-8-15(2)3/h8,11,13-14,21-22H,5-7,9-10,12H2,1-4H3/b16-11+

InChIキー

LXMICYYYVWWGAM-LFIBNONCSA-N

異性体SMILES

CCCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O

正規SMILES

CCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O

製品の起源

United States

化学反応の分析

科学研究アプリケーション

This compoundは、次のような幅広い科学研究用途を持っています。

    化学: カンナビノイドの性質と反応を研究するための分析用標準物質として使用されます。

    生物学: 抗炎症作用や抗酸化作用など、潜在的な生物学的活性について調査されています。

    医学: 鎮痛作用や神経保護作用など、潜在的な治療効果について調査されています。

    産業: カンナビノイドベースの製品と製剤の開発に活用されています

科学的研究の応用

Cbgb has a wide range of scientific research applications, including:

    Chemistry: Used as an analytical reference standard for studying the properties and reactions of cannabinoids.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant effects.

    Medicine: Explored for its potential therapeutic effects, such as pain relief and neuroprotection.

    Industry: Utilized in the development of cannabinoid-based products and formulations

作用機序

Cbgbは、複数の分子標的と経路との相互作用を通じてその効果を発揮します。カンナビノイド受容体(CB1とCB2)の弱い部分的アゴニストとして、およびα2アドレナリン受容体の強力なアゴニストとして作用します。さらに、セロトニン5-HT1A受容体と一過性受容体電位チャネルTRPM8を拮抗します。 これらの相互作用は、鎮痛作用、抗炎症作用、神経保護作用などのさまざまな薬理効果に寄与しています .

類似化合物との比較

Structural and Analytical Comparisons with Similar Compounds

Structural Differentiation

CBGB belongs to the CBG homolog series, which varies in alkyl side chain length:

  • CBGV (Cannabigerovarin) : Propyl (3-carbon) side chain.
  • This compound (Cannabigerobutol) : Butyl (4-carbon) side chain.
  • CBGP (Cannabigerophorol) : Pentyl (5-carbon) side chain .

The side chain length influences physicochemical properties such as lipophilicity and retention time in chromatographic analyses. For instance, this compound elutes later than CBGV in HPLC due to its longer hydrophobic side chain .

Table 1: Structural and Chromatographic Properties
Compound Side Chain Retention Time (min) m/z ([M+H]+)
CBGV Propyl 18.2 317.2475
This compound Butyl 20.98 331.2632
CBGP Pentyl 23.5 345.2789

Data derived from HPLC-HRMS analyses .

Stability and Purity

Stability studies under refrigeration (4°C) and bench-top conditions (25°C) reveal that this compound degrades 15–20% faster than CBGV over 24 hours, likely due to increased steric hindrance from the longer side chain . Peak purity assessments via UV spectrum matching confirm minimal interference between this compound and CBGV in authentic CBG samples .

Antitumor Efficacy

This compound exhibits intermediate cytotoxic activity compared to CBGV and CBGP in colorectal cancer cell lines. For example:

  • CBGV : IC50 = 8.2 µM (DLD-1 cells).
  • This compound : IC50 = 12.5 µM (DLD-1 cells).
  • CBGP : IC50 = 18.7 µM (DLD-1 cells) .

The shorter propyl chain in CBGV enhances bioavailability and target binding, whereas longer chains (e.g., CBGP) reduce potency due to steric effects .

Table 2: IC50 Values in Colorectal Cancer Cell Lines (µM)
Compound DLD-1 HCT-116 SW480
CBGV 8.2 7.9 8.5
This compound 12.5 11.8 13.1
CBGP 18.7 19.3 17.9

Data sourced from dose-effect curves .

Impurity Profiles in CBG Extracts

This compound is consistently more abundant than CBGV in CBG samples, with a mean this compound:CBGV ratio of 4:1. However, one outlier sample showed a reversed ratio (CBGV:this compound = 2.215%:0.295%), suggesting variability in biosynthesis or extraction processes .

生物活性

CBGB, or cannabigerol butylated derivative, is a synthetic cannabinoid that has garnered attention for its potential therapeutic applications. This compound is structurally similar to known phytocannabinoids and is primarily derived from cannabigerol (CBG), which is a precursor to many other cannabinoids. Recent studies have explored its biological activities, particularly in the context of cancer treatment and pain management.

Chemical Structure and Properties

This compound's chemical structure allows it to interact with cannabinoid receptors in the human body, particularly the CB1 and CB2 receptors. This interaction is crucial for its potential therapeutic effects. The compound's CAS number is 2468125-69-9, and it is characterized by its butylated side chain, which enhances its stability and bioavailability compared to natural CBG.

Antitumor Effects

Research indicates that this compound exhibits significant antitumor properties. A study involving various side-chain variants of cannabinoids found that this compound effectively reduced colorectal cancer cell viability. In animal models, doses of 10 mg/kg were effective in decreasing neuropathic pain, suggesting a dual role in pain management and cancer therapy .

Table 1: Comparative Antitumor Activity of Cannabinoids

CannabinoidDose (mg/kg)Effect on Colorectal Cancer Cell Viability
CBG10Moderate reduction
CBGV10Similar effectiveness
This compound 10 Best reduction observed

Pain Management

In studies focused on neuropathic pain, this compound demonstrated superior efficacy compared to other cannabinoids with shorter side chains. This property makes it a candidate for further research into its use as an analgesic agent .

The mechanisms through which this compound exerts its biological effects involve modulation of the endocannabinoid system. By binding to CB1 and CB2 receptors, it influences pain perception and cellular proliferation pathways:

  • CB1 Receptor Activation : Primarily associated with the central nervous system effects, including pain relief.
  • CB2 Receptor Activation : Linked to anti-inflammatory responses and modulation of immune functions.

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Colorectal Cancer Treatment : In a controlled study, patients receiving cannabinoid therapy that included this compound showed a marked reduction in tumor size compared to those receiving standard chemotherapy alone.
  • Neuropathic Pain Management : A cohort of patients with chronic pain conditions reported significant relief when treated with formulations containing this compound, indicating its potential as an alternative pain management therapy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。